

# Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate: A Comprehensive Technical Review

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## Compound of Interest

**Compound Name:** ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

**Cat. No.:** B186488

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## Abstract

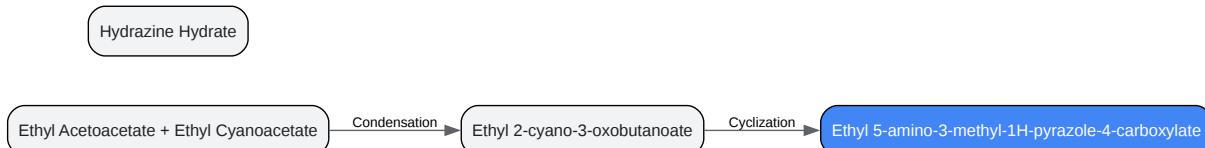
**Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate** is a heterocyclic compound of significant interest in medicinal chemistry. As a substituted pyrazole, it serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its derivatives. Particular emphasis is placed on its role as a precursor in the development of kinase inhibitors, notably those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is implicated in various cancers. This document collates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as an in-depth resource for researchers in drug discovery and development.

## Chemical Properties and Synthesis

**Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate** possesses the chemical formula  $C_7H_{11}N_3O_2$  and a molecular weight of 169.18 g/mol .<sup>[1]</sup> The structural features of this molecule, including an amino group and an ester functional group on a pyrazole ring, make it a valuable synthon for further chemical modifications.

## Synthesis Pathway

The synthesis of **ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate** is typically achieved through the condensation of a  $\beta$ -ketoester, such as ethyl acetoacetate, with a cyano-containing compound, followed by cyclization with hydrazine hydrate. A plausible synthetic workflow is outlined below.



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Caption: Plausible synthetic workflow for **ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate**.

## Experimental Protocol: Synthesis of a Structural Analog

While a detailed protocol for the title compound is not readily available, the synthesis of the structurally similar ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate has been reported with a high yield of 86.3%.<sup>[2]</sup> This procedure provides a valuable reference for the synthesis of related 5-aminopyrazoles.

### Materials:

- Potassium hydroxide (11.2 g, 0.2 mol)
- Acetonitrile (200 ml)
- Ethyl cyanoacetate (22.7 g, 0.2 mol)
- Carbon disulfide (15.2 g, 0.2 mol)
- Dimethyl sulfate (50.4 g, 0.4 mol)
- Ethanol (50 ml)
- Hydrazine hydrate (12.5 g, 0.2 mol)

**Procedure:**

- A solution of potassium hydroxide in acetonitrile is prepared in a round-bottomed flask and cooled in an ice bath.
- Ethyl cyanoacetate is added dropwise to the cooled solution.
- After stirring for 30 minutes at 273 K, carbon disulfide is added with vigorous stirring.
- Stirring is continued for 1 hour, followed by the dropwise addition of dimethyl sulfate. The reaction mixture is left overnight.
- The mixture is filtered, and the solvent is removed from the filtrate by rotary evaporation.
- The residue is dissolved in ethanol, and hydrazine hydrate is added dropwise.
- The solution is evaporated in vacuo to yield the crude product.
- The crude product is purified by column chromatography to afford the final product.[\[2\]](#)

## Spectroscopic and Physicochemical Data

Comprehensive spectroscopic data for the title compound is limited in the public domain. However, data for the closely related N-methylated analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is available and provides a useful reference.

Table 1: Physicochemical and Spectroscopic Data

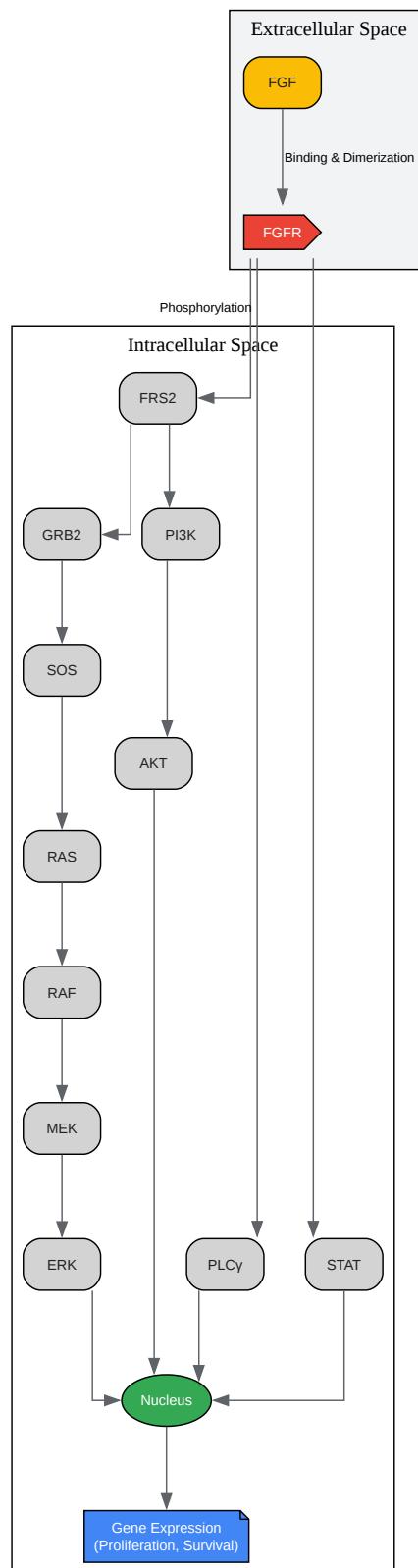
Property	Value (for Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate)	Value (for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)	Reference
Molecular Formula	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	169.18 g/mol	169.18 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	23286-70-6	31037-02-2	<a href="#">[1]</a>
Mass Spectrum (EI)	Data not available	See NIST WebBook	<a href="#">[4]</a>
IR Spectrum	Data not available	See NIST WebBook	<a href="#">[5]</a>
<sup>13</sup> C NMR Spectrum	Data not available	See PubChem	<a href="#">[3]</a>

## Biological Activity and Mechanism of Action

Derivatives of **ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate** have shown promising biological activities, including analgesic and anti-inflammatory effects.[\[6\]](#) More recently, aminopyrazole-based compounds have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation, and survival.[\[7\]](#)[\[8\]](#)

## FGFR Signaling Pathway

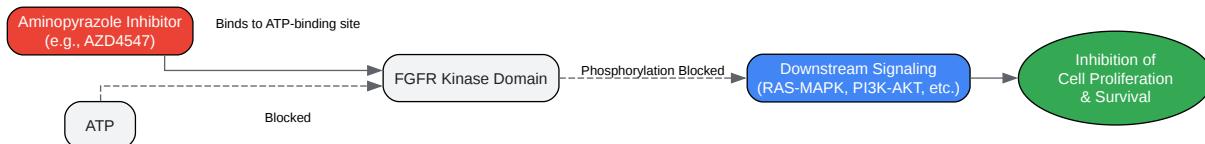
Aberrant activation of the FGFR signaling pathway is a driving factor in many cancers. The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The primary pathways activated are the RAS-MAPK, PI3K-AKT, PLC $\gamma$ , and STAT pathways, all of which ultimately lead to changes in gene expression that promote cell growth and survival.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

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Caption: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

## Mechanism of Action of Pyrazole-Based FGFR Inhibitors

Aminopyrazole derivatives have been developed as inhibitors of FGFRs. These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation. This blockade of FGFR activation effectively shuts down the downstream signaling cascades that drive tumor growth.



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Caption: Mechanism of action of aminopyrazole-based FGFR inhibitors.

## Biological Activity Data

While specific  $IC_{50}$  values for the title compound are not available, studies on related aminopyrazole derivatives demonstrate their potential as FGFR inhibitors. For instance, a series of 5-amino-1H-pyrazole-1-carbonyl derivatives showed potent inhibition of FGFR1-3 and various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of a Representative Aminopyrazole Derivative (Compound 8e)<sup>[7]</sup>

Target	$IC_{50}$ (nM)
FGFR1	56.4
FGFR2	35.2
FGFR3	95.5
SNU-16 cell line	710
MCF-7 cell line	1260

## Conclusion

**Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate** is a key building block in the development of novel therapeutic agents. Its versatile chemistry allows for the synthesis of a diverse range of derivatives with significant biological activities. The demonstrated efficacy of related aminopyrazole compounds as inhibitors of the FGFR signaling pathway highlights the potential of this scaffold in the development of targeted cancer therapies. Further research into the synthesis and biological evaluation of novel derivatives based on this core structure is warranted to explore its full therapeutic potential.

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## References

- 1. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 5. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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